molecular formula C6H17Cl2FN2O B1484746 2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride CAS No. 2097958-23-9

2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride

Cat. No. B1484746
CAS RN: 2097958-23-9
M. Wt: 223.11 g/mol
InChI Key: JURVCOJCGJZFJF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride (AMFMB-HCl) is an important synthetic compound with a wide range of applications. It is a primary amine that has been used in the synthesis of a variety of compounds for various scientific and medical purposes. Additionally, AMFMB-HCl has been found to have several potential medical applications, including as a potential therapeutic agent for neurological and psychiatric disorders.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Fluorine-Substituted Compounds : The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives revealed that compounds with fluorine substituents display potential for inhibitory effects on LPS-induced NO secretion, highlighting the importance of fluorine chemistry in medicinal applications (Sun et al., 2019).
  • Structural Insights from X-ray Diffraction : X-ray diffraction studies of the fluorine-substituted compounds indicate that chloride ions play a crucial role in forming multiple hydrogen bonds, thereby establishing a 3D network via hydrogen bonds and π-π interactions. This demonstrates the structural complexity and significance of fluorine chemistry in molecular design (Sun et al., 2019).

Electrophilic Substitution and Nucleophilic Reactions

  • Electrochemical Fluorination : Electrochemical fluorination of partly fluorinated compounds showcases the versatility of fluorine chemistry in producing a variety of fluorinated ethers and tertiary amines, highlighting the utility of fluorine-containing compounds in industry and pharmaceuticals (Ono et al., 1985).
  • Nucleophilic Reactions of Fluorinated Compounds : Studies on the nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide emphasize the reactivity of fluorinated compounds and their potential in synthesizing complex molecules, further underlining the significance of fluorine in chemical synthesis (Paleta et al., 2000).

Biomedical Research and Pharmacological Potential

  • Antibacterial Activity of Pyridonecarboxylic Acids : The synthesis of pyridonecarboxylic acids with substituted cyclic amino groups, including fluorine-containing compounds, demonstrates significant antibacterial activity, indicating the potential of fluorine-substituted compounds in developing new antibacterial agents (Egawa et al., 1984).
  • Synthesis and Antiviral Activity Evaluation : The synthesis and evaluation of antiviral activity of fluorine-substituted guanine derivatives highlight the role of fluorine chemistry in the development of novel antiviral agents, showcasing the broader implications of fluorine in medicinal chemistry (Lewis et al., 1993).

properties

IUPAC Name

2-fluoro-2-(2-methoxyethyl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FN2O.2ClH/c1-10-3-2-6(7,4-8)5-9;;/h2-5,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURVCOJCGJZFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride

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